molecular formula C8H12N2O2 B596610 methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate CAS No. 1245644-44-3

methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

Cat. No.: B596610
CAS No.: 1245644-44-3
M. Wt: 168.196
InChI Key: BRWMAPAQXFOWFV-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is an imidazole derivative featuring a methyl ester at position 5, an ethyl group at position 4, and a methyl group at position 2. This compound is part of a broader class of imidazole carboxylates, which are studied for their diverse chemical and biological properties.

Properties

IUPAC Name

methyl 5-ethyl-2-methyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-6-7(8(11)12-3)10-5(2)9-6/h4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWMAPAQXFOWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of α-Amino Ketones or Esters

A common approach involves cyclizing α-amino ketone precursors. For example, ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (a related compound) is synthesized via condensation of N-formyl sarcosine ethyl ester with cyanamide under acidic conditions. Adapting this method, this compound could be formed by substituting sarcosine derivatives with ethyl-bearing precursors.

Reaction Conditions :

  • Precursor : Ethyl 2-(ethylamino)acetate (hypothetical).

  • Cyclization Agent : Cyanamide or urea.

  • Catalyst : HCl or H₂SO₄.

  • Temperature : Reflux in ethanol (78°C).

Grignard Addition to Imidazole Dicarboxylates

Grignard reagents can introduce alkyl groups to imidazole cores. In a reported synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate , diethyl 2-propylimidazole-4,5-dicarboxylate undergoes a Grignard reaction with CH₃MgBr to install the hydroxypropyl group. For the target compound, this compound could be synthesized by reacting diethyl 2-methylimidazole-4,5-dicarboxylate with ethylmagnesium bromide.

Key Steps :

  • Formation of Diethyl Dicarboxylate : Condensation of ethyl oxalate with ethyl chloroacetate in the presence of sodium ethylate.

  • Grignard Reaction :

    • Reagent : Ethylmagnesium bromide (2 eq).

    • Temperature : -78°C to room temperature.

    • Solvent : Tetrahydrofuran (THF).

Transesterification and Ester Exchange

Transesterification offers a route to modify ester groups post-cyclization. A patent detailing the synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate demonstrates the use of alcohol R–OH (e.g., ethanol) and acid catalysts (e.g., p-toluenesulfonic acid) to transesterify lactone intermediates. For the target methyl ester, methanol could replace ethanol in the final step.

Optimized Conditions :

  • Catalyst : p-Toluenesulfonic acid (0.1 eq).

  • Temperature : Reflux of methanol (64.7°C).

  • Reaction Time : 6–12 hours.

Functional Group Interconversion

Nitration and Reduction

Amino groups can be introduced via nitration followed by reduction. For ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate , nitration with sodium nitrite in acetic acid yields a nitro intermediate, which is subsequently reduced. Applying this method, this compound could be synthesized by nitrating a pre-existing ethyl/methyl-substituted imidazole, followed by esterification.

Critical Parameters :

  • Nitration Agent : Sodium nitrite in acetic acid.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.

Alkylation of Imidazole Cores

Direct alkylation of imidazole rings is challenging due to regioselectivity issues. However, methyl 2-(1-hydroxycyclobutyl)-1-methyl-1H-imidazole-5-carboxylate is synthesized via lithiation with n-BuLi followed by quenching with cyclobutanone. For the target compound, sequential alkylation using ethyl iodide and methyl iodide under controlled lithiation conditions may achieve the desired substitution pattern.

Lithiation Protocol :

  • Base : n-BuLi (2.5 eq) at -78°C.

  • Electrophile : Ethyl iodide (1 eq), then methyl iodide (1 eq).

  • Solvent : THF.

Purification and Characterization

Purification Techniques

High purity is critical for pharmaceutical intermediates. The patent for ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate employs alkaline washes (saturated NaHCO₃) and recrystallization from ethyl acetate to remove acidic impurities. For the methyl ester analog, similar steps using methanol/water mixtures could be effective.

Recrystallization Solvents :

  • Ethyl acetate/hexane (1:3).

  • Methanol/water (4:1).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range*
CyclizationFewer steps; high atom economyRequires specialized precursors35–50%
Grignard AdditionPrecise alkyl group installationSensitive to moisture; low temperatures40–60%
TransesterificationFlexibility in ester group modificationRisk of over-hydrolysis50–70%
Lithiation-AlkylationRegioselective substitutionComplex setup; cryogenic conditions30–45%

*Yields estimated from analogous reactions.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazole Carboxylates

Ethyl 4-Methyl-1H-Imidazole-5-Carboxylate
  • Structure : Differs by having an ethyl ester (vs. methyl) and lacks the 4-ethyl substituent.
  • Properties : Melting point = 206°C, indicating strong intermolecular forces, possibly due to hydrogen bonding or π-stacking .
  • Key Difference : The ethyl ester may increase lipophilicity compared to the methyl ester in the target compound.
Methyl 4-Ethyl-1-Hydroxy-2-Methyl-1H-Imidazole-5-Carboxylate
  • Structure : Contains an additional hydroxyl group at position 1.
  • Properties : Molecular weight = 184.19 g/mol; SMILES = COC(=O)c1c(CC)nc(n1O)C .
Methyl 1-(4-Chlorophenyl)-2,4-Diphenyl-1H-Imidazole-5-Carboxylate (Compound 3j)
  • Structure : Aromatic substituents at positions 1, 2, and 3.
  • Properties : Melting point = 157–158°C; higher molecular complexity due to phenyl groups .
  • Key Difference : Bulky aryl substituents reduce solubility in polar solvents but improve stability in solid-state packing.

Functional Group Modifications

Ethyl 4-[(1-Hydroxy-1-Methyl)Ethyl]-2-Propyl-1H-Imidazole-5-Carboxylate
  • Structure : Features a hydroxy-isopropyl group at position 4 and a propyl chain at position 2.
  • Synthesis : Prepared via Grignard reactions, highlighting the need for advanced synthetic techniques for branched substituents .
  • Application : Intermediate in the synthesis of Olmesartan, an antihypertensive drug .
Ethyl 2-Amino-1H-Imidazole-5-Carboxylate Derivatives
  • Structure: Amino group at position 2.
  • Application: Amino groups are critical in medicinal chemistry for interactions with biological targets.

Reactivity and Pharmacological Potential

Ethyl 2-Bromo-1-Ethyl-5-Methyl-1H-Imidazole-4-Carboxylate
  • Structure : Bromine atom at position 2.
  • Reactivity : The bromo substituent acts as a leaving group, enabling nucleophilic substitution reactions .
  • Contrast : The target compound’s methyl and ethyl groups limit such reactivity but enhance stability.
Angiotensin II Receptor Antagonists (e.g., TCV-116)
  • Structure : Tetrazole and biphenyl moieties replace carboxylate esters.
  • Pharmacology : These groups are essential for binding to angiotensin receptors, demonstrating the importance of functional group diversity in drug design .

Data Tables

Table 1: Physical and Structural Comparison

Compound Name Substituents (Positions) Melting Point (°C) Molecular Weight (g/mol) Key Feature
Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate 4-Ethyl, 2-methyl, 5-methyl ester Not reported ~184 (estimated) Simplicity, stability
Ethyl 4-methyl-1H-imidazole-5-carboxylate 4-Methyl, 5-ethyl ester 206 170.17 High melting point
Compound 3j 1-(4-Cl-Ph), 2,4-Ph 157–158 378.84 Aromatic bulk
Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate 2-Br, 1-ethyl, 5-methyl Not reported 273.12 Reactive bromo group

Biological Activity

Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Overview of Biological Activity

This compound has demonstrated promising antimicrobial and anticancer properties. Its structure allows it to interact with various biological targets, leading to significant biochemical effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. The mechanism involves the inhibition of critical cellular processes in bacteria, potentially affecting cell wall synthesis or metabolic pathways.

  • Case Study: In a study focusing on imidazole derivatives, this compound was shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated through zone of inhibition assays, revealing significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound also shows potential as an anticancer agent. It has been investigated for its ability to induce apoptosis in cancer cells, particularly through the modulation of microtubule dynamics.

  • Research Findings: In vitro studies have demonstrated that this compound can disrupt microtubule assembly at concentrations around 20 µM, leading to enhanced caspase activity and subsequent apoptosis in cancer cell lines like MDA-MB-231 .

The biological activity of this compound can be attributed to several mechanisms:

  • Coordination with Metal Ions: The compound forms coordination complexes with metal ions such as cobalt (II), which may alter its reactivity and interaction with biological targets .
  • Inhibition of Photosynthetic Processes: It has been noted that the compound acts as a Hill reaction inhibitor, affecting ATP synthesis and energy production within cells .
  • Microtubule Destabilization: By disrupting microtubule formation, it interferes with essential cellular processes such as mitosis, leading to cell cycle arrest and apoptosis .

Applications in Research and Industry

This compound serves multiple roles across various domains:

Medicinal Chemistry

The compound is being explored for its potential in drug development, particularly for designing novel therapeutic agents targeting microbial infections and cancer.

Agricultural Chemistry

Due to its antimicrobial properties, it is also considered for use in agrochemicals to protect crops from bacterial pathogens.

Data Summary Table

Property Value
Molecular FormulaC₉H₁₃N₃O₂
Boiling Point339.7°C
Melting Point136–137°C
Density1.171 g/cm³
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer ActivityInduces apoptosis in MDA-MB-231 cells

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